molecular formula C13H11N3O2 B2356975 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 129663-29-2

7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2356975
CAS RN: 129663-29-2
M. Wt: 241.25
InChI Key: PWXZIABNGPGMDN-UHFFFAOYSA-N
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Description

7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one (BMP) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. BMP is a member of the isoxazole family, which is composed of five-membered nitrogen-containing heterocyclic compounds. It is composed of a benzyl group, a methyl group, and an isoxazole ring. BMP has been found to have a number of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties, as well as being an antioxidant. BMP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Crystal Structure Analysis

The crystal and molecular structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, have been studied, providing insights into molecular configurations and bonding patterns. Such studies aid in understanding the molecular geometry and potential reactivity of similar compounds (Bovio & Locchi, 1972).

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones, exploring various synthetic pathways and chemical properties. These studies provide essential data on the reactivity and potential applications in chemical synthesis (Ruano et al., 2002).

Applications in Nucleoside Synthesis

Research on imidazo[4,5-d]pyridazin-4(5H)-one derivatives, closely related to 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one, has revealed their potential in nucleoside synthesis. This includes studies on ribosylation processes and the synthesis of specific nucleosides, expanding the understanding of the compound's utility in bioorganic chemistry (Gagnier et al., 1984).

Photochemical Reactivity

Investigations into the photochemical reactivity of isoxazolo[4,5-d]pyridazines have uncovered details about their behavior under ultraviolet irradiation, highlighting the potential for applications in photochemical processes and materials science (Camparini et al., 1985).

Antimicrobial Properties

Studies have been conducted on derivatives of isoxazolo[4,5-d]pyridazine for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. This includes the exploration of various substituents and their effects on antimicrobial activity (Faidallah et al., 2013).

properties

IUPAC Name

7-benzyl-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-11-12(18-16-8)10(14-15-13(11)17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXZIABNGPGMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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